molecular formula C15H27N3O3 B4703500 ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4703500
M. Wt: 297.39 g/mol
InChI Key: AGJOWCTZAXYZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE typically involves the reaction of ethyl 3-aminopropanoate with 4-cyclopentylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Mechanism of Action

Comparison with Similar Compounds

  • ETHYL 3-{[(4-METHYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
  • ETHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
  • ETHYL 3-{[(4-BENZYLPIPEARAZINO)CARBONYL]AMINO}PROPANOATE

Comparison: ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE is unique due to the presence of the cyclopentyl group, which can influence its biological activity and pharmacokinetic properties. The cyclopentyl group may enhance the compound’s lipophilicity, allowing for better membrane permeability and potentially improved bioavailability .

Properties

IUPAC Name

ethyl 3-[(4-cyclopentylpiperazine-1-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-2-21-14(19)7-8-16-15(20)18-11-9-17(10-12-18)13-5-3-4-6-13/h13H,2-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOWCTZAXYZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.